4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Description
4-Fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfonylamino group substituted at the 3-position of the aromatic ring. The sulfonylamino moiety is further modified with an (E)-configured ethenyl group linked to a 4-methylphenyl substituent. This structure combines electron-withdrawing (fluorine, sulfonyl) and hydrophobic (methylphenyl) groups, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11-2-4-12(5-3-11)8-9-23(21,22)18-15-10-13(16(19)20)6-7-14(15)17/h2-10,18H,1H3,(H,19,20)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIQIQSWLRLHHL-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonylamino group, and the attachment of the benzoic acid moiety. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: Formation of the sulfonylamino group using sulfonyl chlorides and amines under basic conditions.
Coupling Reactions: Use of Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfonylamino group to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzoic acid moiety to benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the fluorine atom using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to proteins or enzymes, while the sulfonylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Effects : The target compound’s (E)-ethenyl-4-methylphenyl group enhances steric bulk and lipophilicity compared to the simpler 4-fluoro-3-methylphenyl group in CAS 327091-30-5 . This may influence binding to hydrophobic protein pockets.
Acidity : The target’s predicted pKa (~4.2) aligns with analogs like CAS 327091-30-5 (pKa 4.06), suggesting similar ionization behavior under physiological conditions.
Thermal Stability : Boiling points for benzoic acid derivatives with sulfonyl groups often exceed 450°C , implying the target compound is stable under high-temperature synthesis conditions.
Pharmacological and Functional Insights
- Metabolic Stability: The 4-fluoro substituent in the target compound likely improves metabolic resistance compared to non-fluorinated analogs (e.g., 3R7 ), as fluorine reduces oxidative degradation .
- Binding Interactions : The (E)-ethenyl group’s rigidity may favor planar alignment with aromatic residues in enzyme active sites, contrasting with the flexible ethylcyclohexyl group in perfluorinated analogs .
- Solubility Trade-offs : While the carboxylic acid group enhances aqueous solubility, the hydrophobic 4-methylphenyl moiety may reduce bioavailability compared to smaller substituents (e.g., 3R7’s ethenyl group ).
Biological Activity
4-Fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a sulfonamide compound notable for its unique molecular structure, which includes a fluoro group, a sulfonamide moiety, and an ethenyl group connected to a 4-methylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
- Molecular Formula : C15H14FNO4S
- Molar Mass : Approximately 309.31 g/mol
The structural features of this compound contribute to its biological activity, allowing it to interact with various biological targets, including enzymes and receptors.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in inflammatory pathways. The sulfonamide structure is known for its ability to interact with the active sites of enzymes, leading to inhibition of their functions. Notably, it has shown potential as:
- Lipoxygenase Inhibitor : This inhibition can lead to reduced production of leukotrienes, which are implicated in inflammatory responses.
Antimicrobial and Anticancer Properties
Research indicates that this compound may possess antimicrobial and anticancer properties. Its mechanism of action likely involves:
- Binding to Enzymes : It may bind to specific enzymes that are crucial for the survival and proliferation of certain pathogens or cancer cells.
- Modulating Receptor Activities : The compound could alter receptor signaling pathways that are essential for tumor growth or microbial virulence.
Case Studies and Research Findings
Several studies have explored the biological activities of similar sulfonamide compounds, providing insights into the potential applications of this compound:
- Inhibition Studies : A study demonstrated that related sulfonamide compounds effectively inhibited lipoxygenase activity, suggesting that this compound may exhibit similar inhibitory effects.
- Antimicrobial Activity : Research on structurally similar compounds has indicated broad-spectrum antimicrobial activity. The unique combination of functional groups in this compound may enhance its effectiveness against resistant strains.
- Anticancer Activity : Investigations into the anticancer properties of sulfonamide derivatives have shown promising results, with some compounds inducing apoptosis in cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | Similar sulfonamide structure | Lipoxygenase inhibitor |
| N-Benzothiopheneylsulfonamide | Contains a thiophene ring | TRPM8 antagonist |
| 4-Fluorobenzenesulfonamide | Simple sulfonamide with fluorine | Broad-spectrum antimicrobial activity |
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties compared to other sulfonamide compounds.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:
- Sulfonamide Coupling : React 4-fluoro-3-aminobenzoic acid with (E)-2-(4-methylphenyl)ethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DCM or THF at 0–5°C .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product. Yield improvements (65–80%) are achieved by controlling moisture and stoichiometric excess of sulfonyl chloride .
- Table : Example Reaction Parameters
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | (E)-2-(4-methylphenyl)ethenesulfonyl chloride | DCM | 0–5 | 70–80 |
| Purification | Ethanol/Water | — | RT | 95% purity |
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>95%) .
- NMR : Confirm substituent positions via H NMR (e.g., sulfonamide NH at δ 10.2 ppm, ethenyl protons at δ 6.8–7.2 ppm) .
- FT-IR : Identify sulfonyl (1320–1160 cm) and carboxylic acid (1700 cm) groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from assay variability or undefined mechanisms. To address this:
- Mechanistic Studies : Perform molecular docking to predict binding affinity with target proteins (e.g., COX-2 or tyrosine kinases) .
- Dose-Response Analysis : Use in vitro models (e.g., cancer cell lines) with standardized protocols (IC determination) to compare potency .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables like solvent effects .
Q. What methodologies assess environmental impact and degradation pathways?
- Methodological Answer :
- Fate Studies : Use C-labeled compound in microcosm experiments to track biodegradation in soil/water systems .
- Advanced Oxidation Processes (AOPs) : Evaluate photodegradation under UV/HO conditions, monitoring intermediates via LC-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and chronic effects in algae (OECD 201) to establish EC values .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
